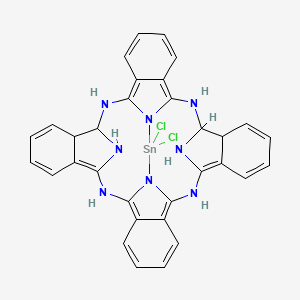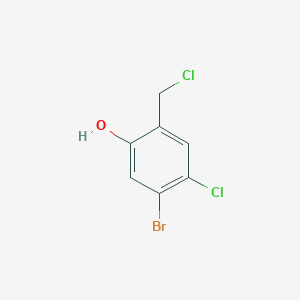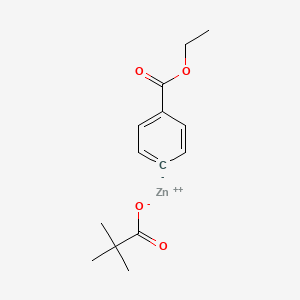
Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxypropyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification with 2-hydroxypropyl groups enhances the solubility and bioavailability of the compound, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous solution, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin .
Industrial Production Methods
Industrial production of (2-Hydroxypropyl)-beta-cyclodextrin often employs large-scale reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
(2-Hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:
Inclusion Complex Formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with (2-Hydroxypropyl)-beta-cyclodextrin include acids, bases, and various organic solvents. Reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH .
Major Products Formed
The major products formed from reactions involving (2-Hydroxypropyl)-beta-cyclodextrin are often inclusion complexes with guest molecules, which can be used to enhance the solubility and stability of pharmaceuticals, agrochemicals, and other compounds .
科学的研究の応用
(2-Hydroxypropyl)-beta-cyclodextrin has a wide range of applications in scientific research, including:
作用機序
The primary mechanism by which (2-Hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. This process involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin, which enhances the solubility and stability of the guest molecule . The compound also interacts with various molecular targets and pathways, such as increasing the expression of angiogenic factors like vascular endothelial growth factor A and platelet-derived growth factor BB .
類似化合物との比較
Similar Compounds
Beta-Cyclodextrin: The parent compound, which has lower solubility compared to (2-Hydroxypropyl)-beta-cyclodextrin.
Gamma-Cyclodextrin: Another cyclodextrin derivative with a larger cavity size, used for different guest molecules.
Methyl-Beta-Cyclodextrin: A derivative with methyl groups, used to disrupt lipid rafts in cell membranes.
Uniqueness
(2-Hydroxypropyl)-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical .
特性
分子式 |
C51H88O38 |
|---|---|
分子量 |
1309.2 g/mol |
IUPAC名 |
5,15,25,35-tetrakis(hydroxymethyl)-10,20,30-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C51H88O38/c1-14(56)8-73-11-21-42-29(64)36(71)50(81-21)85-40-19(6-54)79-48(34(69)27(40)62)89-44-23(13-75-10-16(3)58)82-51(37(72)30(44)65)86-41-20(7-55)78-47(33(68)26(41)61)88-43-22(12-74-9-15(2)57)80-49(35(70)28(43)63)84-39-18(5-53)76-45(31(66)24(39)59)83-38-17(4-52)77-46(87-42)32(67)25(38)60/h14-72H,4-13H2,1-3H3 |
InChIキー |
HKDZJADXHIXZLF-UHFFFAOYSA-N |
正規SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)COCC(C)O)CO)COCC(C)O)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)

![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)

![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)



